Almagate

Catalog No.
S574595
CAS No.
66827-12-1
M.F
CH3AlMgO5-3
M. Wt
146.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Almagate

CAS Number

66827-12-1

Product Name

Almagate

IUPAC Name

aluminum;trimagnesium;carbonate;heptahydroxide;dihydrate

Molecular Formula

CH3AlMgO5-3

Molecular Weight

146.32 g/mol

InChI

InChI=1S/CH2O3.Al.Mg.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/p-3

InChI Key

NSGJDSJCJMRMEA-UHFFFAOYSA-K

SMILES

C(=O)([O-])[O-].O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al+3]

Synonyms

almagate, Almax, aluminum-magnesium hydroxide carbonate, aluminum-magnesium hydroxycarbonate, Deprece, Obetine, TISACID

Canonical SMILES

C(=O)([O-])[O-].O.[OH-].[Mg].[Al]
  • Drug Delivery Systems

    Due to its unique properties, Almagate is being investigated as a carrier for other drugs. Its high surface area and adsorption capacity make it a potential candidate for controlled drug release, especially in the gastrointestinal tract []. Researchers are exploring methods to incorporate Almagate into nanoparticles or microcapsules to deliver medications more effectively to targeted areas.

  • Gastrointestinal Disorders

    Beyond its use as an antacid, some studies suggest Almagate may have additional benefits for specific gastrointestinal conditions. For example, research suggests it might play a role in protecting the gastric mucosa (lining) from damage caused by non-steroidal anti-inflammatory drugs (NSAIDs) []. Additionally, some studies have explored its potential use in treating Helicobacter pylori infections, a bacterium linked to peptic ulcers []. However, more research is needed to confirm these potential applications.

  • Other Therapeutic Uses

    Preliminary research suggests Almagate might have applications beyond the digestive system. Some studies have investigated its potential use as an adsorbent for phosphate in the treatment of chronic kidney disease []. However, these are early-stage investigations, and further research is necessary to determine the effectiveness and safety of Almagate for these purposes.

Almagate is a synthetic compound primarily used as an antacid to alleviate gastric discomfort caused by excess stomach acid. Its chemical formula is Al2Mg6(OH)14(CO3)24H2O\text{Al}_2\text{Mg}_6(\text{OH})_{14}(\text{CO}_3)_2\cdot 4\text{H}_2\text{O}, and it features a layered double hydroxide structure that contributes to its buffering capacity. Almagate acts by neutralizing hydrochloric acid in the stomach, forming water and various metal chlorides, which helps to reduce acidity and provide relief from conditions such as heartburn, gastritis, and peptic ulcers.

Almagate works by directly neutralizing stomach acid. As described in the chemical reactions section, it reacts with hydrochloric acid (HCl), the primary component of stomach acid, to form water and metal chlorides. This reduces the acidity in the stomach, providing relief from symptoms like heartburn and indigestion.

  • Aluminum toxicity: Long-term or excessive use of Almagate can lead to aluminum accumulation in the body, potentially causing neurotoxicity or bone problems, particularly in individuals with kidney dysfunction [].
  • Magnesium side effects: High doses of Almagate can cause diarrhea due to the laxative effect of magnesium [].
, particularly neutralization with hydrochloric acid:

Al2Mg6(OH)14(CO3)24H2O+12HCl2AlCl3+3MgCl2+2CO2+18H2O\text{Al}_2\text{Mg}_6(\text{OH})_{14}(\text{CO}_3)_2\cdot 4\text{H}_2\text{O}+12\text{HCl}\rightarrow 2\text{AlCl}_3+3\text{MgCl}_2+2\text{CO}_2+18\text{H}_2\text{O}

This reaction illustrates how Almagate neutralizes stomach acid, effectively reducing acidity levels. Additionally, at elevated temperatures, Almagate can decompose:

Al2Mg6(OH)14(CO3)24H2OAl2O3+3MgO+2CO2+18H2O\text{Al}_2\text{Mg}_6(\text{OH})_{14}(\text{CO}_3)_2\cdot 4\text{H}_2\text{O}\rightarrow \text{Al}_2\text{O}_3+3\text{MgO}+2\text{CO}_2+18\text{H}_2\text{O}

This decomposition releases water vapor and carbon dioxide, further indicating its chemical behavior under different conditions.

Almagate exhibits biological activity primarily through its role in neutralizing gastric acid. By increasing the pH of the gastric environment, it inhibits the activity of pepsin, an enzyme responsible for protein digestion. This inhibition occurs because pepsin is less active at higher pH levels. Furthermore, Almagate promotes the production of bicarbonate ions and prostaglandins, which may confer protective effects on the gastric mucosa, potentially offering benefits against damage from non-steroidal anti-inflammatory drugs (NSAIDs) and other irritants .

The synthesis of Almagate typically involves several methods:

  • Laboratory Synthesis:
    • A common method involves reacting aluminum hydroxide and magnesium hydroxide with sodium bicarbonate in purified water at elevated temperatures (95-100°C) for several hours.
    • The mixture is then cooled, filtered, washed, and dried to yield Almagate .
  • Industrial Production:
    • In an industrial setting, aluminum chloride hexahydrate and magnesium chloride hexahydrate are dissolved in water to form a mixed salt solution.
    • Sodium carbonate is added dropwise to this heated solution, leading to the formation of Almagate, which is subsequently filtered, washed, and dried.

Almagate serves multiple applications beyond its primary use as an antacid:

  • Gastrointestinal Protection: It is being studied for its potential to protect the gastric lining from damage due to NSAIDs and may assist in treating infections caused by Helicobacter pylori.
  • Controlled Drug Release: Due to its high surface area and adsorption capacity, Almagate is being investigated as a carrier for controlled drug release in the gastrointestinal tract.
  • Phosphate Adsorption: Preliminary research suggests potential applications in treating chronic kidney disease by adsorbing phosphate.

Research on Almagate's interactions primarily focuses on its effects within the gastrointestinal tract. Its ability to neutralize stomach acid can alter the pharmacokinetics of concurrently administered medications. For instance, it may affect the absorption of certain drugs that require an acidic environment for optimal absorption. Therefore, timing of administration relative to other medications is crucial to avoid diminished therapeutic effects .

Almagate can be compared with several other antacid compounds:

CompoundKey CharacteristicsUnique Features
Aluminum HydroxideHigher acid-neutralizing capacityLower sodium content
Magnesium HydroxideMaintains buffering capacity at increasing pH levelsMore effective at higher pH than magnesium hydroxide
MagaldrateLonger duration of actionLower risk of rebound acidity

Almagate's unique layered double hydroxide structure allows it to offer distinct advantages over these compounds in terms of buffering capacity and gastrointestinal protection mechanisms.

Almagate crystallizes in a layered double hydroxide (LDH) structure with the empirical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O. Its crystal system is hexagonal, with a space group typically identified as R-3m for analogous LDHs. The unit cell parameters, derived from X-ray diffraction (XRD) studies, reveal a basal spacing of approximately 7.6–7.8 Å, consistent with interlayer carbonate and water molecules. The brucite-like [Mg(OH)₂] layers form the primary framework, where Mg²⁺ ions occupy octahedral sites. Aluminum ions (Al³⁺) substitute 25% of magnesium ions in a ratio of 1:3 (Al:Mg), introducing a positive charge compensated by carbonate (CO₃²⁻) anions in the interlayer region.

Infrared (IR) spectroscopy confirms the presence of hydroxyl (-OH) stretching vibrations at 3,450 cm⁻¹ and carbonate asymmetric stretching at 1,360–1,380 cm⁻¹. Thermogravimetric analysis (TGA) shows three distinct mass losses:

  • 30–150°C: Loss of interlayer water (4 H₂O molecules, ~8% mass loss).
  • 250–350°C: Dehydroxylation of brucite layers (~15% mass loss).
  • 400–500°C: Decomposition of carbonate anions (~12% mass loss).

Differential scanning calorimetry (DSC) corroborates these transitions, with endothermic peaks at 110°C (water removal) and 320°C (structural breakdown).

Layered Double Hydroxide (LDH) Topology and Brucite-Type Layer Arrangements

The LDH topology of almagate consists of stacked brucite-like sheets, where edge-sharing Mg(OH)₆ and Al(OH)₆ octahedra form infinite two-dimensional layers (Figure 1). The substitution of Al³⁺ for Mg²⁺ creates a net positive charge of +0.25 per formula unit, balanced by interlayer CO₃²⁻ anions. This arrangement differs from amorphous aluminum-magnesium hydroxides due to its long-range crystalline order and defined stoichiometry.

Structural FeatureAlmagateHydrotalcite (Mg₆Al₂(OH)₁₆CO₃·4H₂O)
Metal Ratio (Mg:Al)3:13:1
Interlayer AnionCO₃²⁻CO₃²⁻
Basal Spacing (Å)7.6–7.87.7–7.9
Thermal StabilityStable up to 250°CStable up to 200°C

Table 1: Comparative structural properties of almagate and hydrotalcite.

The rigidity of the brucite layers is enhanced by strong hydrogen bonding between hydroxyl groups and interlayer water, as evidenced by solid-state nuclear magnetic resonance (NMR) studies. This structural coherence prevents layer collapse during dehydration, a critical advantage over amorphous antacids like aluminum hydroxide gels.

Synthetic Methodologies: Co-Precipitation vs. Hydrothermal Synthesis

Co-Precipitation

The co-precipitation method involves simultaneous addition of AlCl₃·6H₂O and MgCl₂·6H₂O solutions to a Na₂CO₃/NaOH mixture under vigorous stirring at 60–80°C. Key parameters include:

  • pH: Maintained at 9–10 to ensure Al³⁺ and Mg²⁺ co-precipitation.
  • Molar ratio: Fixed at Mg:Al = 3:1 to match the target stoichiometry.
  • Aging time: 12–24 hours to enhance crystallinity.

This method yields particles with 50–200 nm diameter and high surface area (~80 m²/g).

Hydrothermal Synthesis

Hydrothermal synthesis employs autoclave conditions (120–150°C, 15–20 bar) to accelerate crystallization. A typical procedure involves:

  • Dissolving Al(NO₃)₃·9H₂O and Mg(NO₃)₂·6H₂O in deionized water.
  • Adding urea as a homogeneous precipitant.
  • Heating for 6–12 hours to form well-defined hexagonal platelets.

Hydrothermally synthesized almagate exhibits >95% crystallinity and reduced defect density compared to co-precipitated samples.

ParameterCo-PrecipitationHydrothermal
CrystallinityModerate (70–80%)High (>95%)
Particle Size50–200 nm20–100 nm
Reaction Time12–24 hours6–12 hours
Energy InputLowHigh

Table 2: Comparison of synthesis methods.

Role of Bicarbonate Anions in Interlayer Stabilization

Bicarbonate (CO₃²⁻) anions play a dual role in stabilizing almagate’s structure:

  • Charge Compensation: Neutralize the positive charge generated by Al³⁺ substitution in brucite layers.
  • Hydrogen Bonding: Form a rigid network with interlayer water molecules and hydroxyl groups on metal hydroxide layers.

Raman spectroscopy reveals strong vibrational coupling between carbonate ions and water (O-H···O-C-O interactions), which reduces anion mobility. This explains almagate’s exceptional resistance to anion exchange, as demonstrated by its unchanged XRD pattern after 8 months at 60°C.

Synchrotron X-ray diffraction further shows that CO₃²⁻ adopts a D₃h symmetry, oriented parallel to the brucite layers for maximal electrostatic stabilization. This configuration contrasts with chloride-intercalated LDHs, where weaker anion-layer interactions lead to rapid ion exchange.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

145.9646283 g/mol

Monoisotopic Mass

145.9646283 g/mol

Heavy Atom Count

8

UNII

568Z59H7ZJ

Other CAS

66827-12-1

Wikipedia

Almagate dihydrate

Dates

Modify: 2024-04-14

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